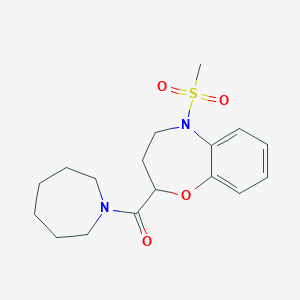![molecular formula C12H19N7O B6056646 N-[2-(dimethylamino)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide](/img/structure/B6056646.png)
N-[2-(dimethylamino)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide is a complex organic compound with a unique structure that combines a purine base with a dimethylaminoethyl group and a beta-alaninamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide typically involves multiple steps, starting with the preparation of the purine base. The purine base is then functionalized with a dimethylaminoethyl group through a series of nucleophilic substitution reactions. The final step involves the coupling of the functionalized purine with beta-alaninamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(dimethylamino)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group or the purine base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
N-[2-(dimethylamino)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with various receptors or enzymes, while the purine base may mimic natural nucleotides, allowing the compound to interfere with biological processes such as DNA replication or protein synthesis. The beta-alaninamide moiety may enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives: These compounds share the dimethylaminoethyl group but have a different core structure.
2-(dimethylamino)ethyl methacrylate: Similar in having the dimethylaminoethyl group but used primarily in polymer chemistry.
N,N-dimethyl-2-phenylethylamine: Another compound with a dimethylaminoethyl group but with different applications.
Uniqueness
N-[2-(dimethylamino)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide is unique due to its combination of a purine base with a dimethylaminoethyl group and a beta-alaninamide moiety. This unique structure allows it to interact with a wide range of biological targets and makes it a versatile compound for various scientific research applications.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-(7H-purin-6-ylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N7O/c1-19(2)6-5-13-9(20)3-4-14-11-10-12(16-7-15-10)18-8-17-11/h7-8H,3-6H2,1-2H3,(H,13,20)(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDWYMIEXMZHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CCNC1=NC=NC2=C1NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methoxy-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B6056571.png)
![N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(2-METHYLPHENOXY)ACETAMIDE](/img/structure/B6056575.png)
![2-[(4-Methoxybenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B6056580.png)
![2-({[5-(5-bromo-1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6056594.png)

![N-[3-(1H-tetrazol-1-yl)phenyl]-1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6056602.png)
![2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-(1H-indol-4-ylmethyl)acetamide](/img/structure/B6056607.png)
![5,11-Bis[(2-methylphenyl)sulfonyl]benzo[c][1,5]benzodiazocine-6,12-dione](/img/structure/B6056622.png)
![2-[4-(mesitylcarbonyl)benzoyl]-N-(1-phenylcyclopropyl)hydrazinecarboxamide](/img/structure/B6056624.png)
![ethyl 1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B6056626.png)
![N-hydroxy-N-[1-(2-{2-[(3-hydroxy-2-naphthyl)methylene]hydrazino}-2-oxoethyl)-5,5-dimethyl-3-(1-naphthyl)-2-oxo-4-imidazolidinyl]-N'-1-naphthylurea](/img/structure/B6056634.png)
![1-[2-[(4-Methylphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride](/img/structure/B6056654.png)


